5-AMinoisophthalic Acid Hydrate
Description
5-Aminoisophthalic Acid Hydrate (CAS: 99-31-0) is a derivative of isophthalic acid with an amino group (-NH₂) at the 5-position and two carboxylic acid groups (-COOH) at the 1- and 3-positions. The hydrate form contains water molecules within its crystalline structure, distinguishing it from the anhydrous variant. Key properties include:
- Structural Features: The amino and carboxyl groups enable versatile coordination chemistry, making it a valuable ligand in metal-organic frameworks (MOFs) and coordination polymers .
- Vapochromism: Exposure to organic vapors induces a reversible color change from pale pink (hydrate) to yellow (anhydrous), attributed to proton transfer and structural rearrangement .
- Applications: Widely used in sensing materials, catalysis, and biomedical research due to its luminescent properties and ability to form stable coordination networks .
Properties
IUPAC Name |
5-aminobenzene-1,3-dicarboxylic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4.H2O/c9-6-2-4(7(10)11)1-5(3-6)8(12)13;/h1-3H,9H2,(H,10,11)(H,12,13);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTAIJSVIRWYQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)N)C(=O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Catalytic Systems
Catalytic hydrogenation reduces the nitro group of 5-nitroisophthalic acid to an amine under hydrogen gas in the presence of transition metal catalysts. Palladium-on-carbon (Pd/C) and Raney nickel are widely utilized, with the latter demonstrating superior activity in alkaline media. The reaction proceeds via a multi-step mechanism:
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Chemisorption of hydrogen onto the catalyst surface.
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Nitro group activation through coordination with the metal catalyst.
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Sequential electron transfer steps, reducing nitro to nitroso, hydroxylamine, and finally amine intermediates.
Alkali metal hydroxides (e.g., NaOH) are critical for maintaining solubility of the nitro precursor and stabilizing intermediates. The Japanese patent JPH10306067A specifies that reactions conducted below the isoelectric point of 5-nitroisophthalic acid (pH 4–7) minimize byproducts like azoxy and hydrazo compounds.
Procedural Details and Optimization
A representative procedure from JPH10306067A involves:
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Reagents : 5-Nitroisophthalic acid (1.0 mol), NaOH (1.75 mol), Raney nickel (0.5 g), water (1.7 L).
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Conditions : Hydrogen pressure (8 kg/cm²), temperature (70°C), stirring rate (1100–1200 rpm), duration (2 hours).
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Workup : Filtration to remove the catalyst, acidification with HCl to pH 3.5–4.0, and crystallization yields 98.9% product with 99.8% purity.
Key optimization parameters :
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pH Control : Reactions above pH 7 increase byproduct formation due to hydroxylamine instability.
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Pressure : Low-pressure hydrogen (≤10 kg/cm²) ensures safety while maintaining reaction efficiency.
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Catalyst Loading : Raney nickel at 1–5 wt% of substrate balances activity and cost.
Hydrazine Hydrate Reduction with Raney Nickel
Mechanism and Stoichiometry
Hydrazine hydrate acts as a hydrogen donor in the presence of Raney nickel, transferring four equivalents of hydrogen per molecule to reduce the nitro group. The reaction follows:
Raney nickel facilitates hydrazine decomposition into reactive hydrogen species, enabling mild reaction conditions (30–35°C) compared to high-pressure hydrogenation.
Industrial-Scale Synthesis
The Chinese patent CN106748840A details a scalable protocol:
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Reagents : 5-Nitroisophthalic acid (1.0 mol), NaOH (4.0 mol), hydrazine hydrate (2.0 mol), Raney nickel (10 g).
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Procedure :
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Outcome : 95% yield, 99.7% purity, with residual nickel <10 ppm.
Advantages :
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Safety : Avoids high-pressure hydrogen gas.
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Cost-Effectiveness : Hydrazine is cheaper than hydrogen gas cylinders.
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Scalability : Adaptable to batch reactors with minimal infrastructure.
Sodium Disulfide Reduction in Alkaline Media
Reaction Dynamics
Sodium disulfide (Na₂S₂) in alkaline conditions reduces nitro groups via a two-electron transfer mechanism, producing thiosulfate (S₂O₃²⁻) as a byproduct. The Chinese patent CN101234993B reports:
This method achieves 97.4% yield and 99.73% purity but generates sulfur waste, necessitating post-reaction filtration.
Operational Protocol
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Reagents : 5-Nitroisophthalic acid (100 g), Na₂CO₃ (60–70 g), Na₂S₂ (20–25% aqueous solution).
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Conditions : 90–98°C, reflux for 2.5–3 hours.
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Workup : Hot filtration removes sulfur, followed by HCl acidification to pH 3.0–3.5.
Limitations :
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Waste Management : Sulfur and thiosulfate byproducts require treatment.
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Corrosivity : Alkaline conditions at high temperatures demand specialized reactors.
Comparative Analysis of Synthetic Methods
Key Observations :
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Catalytic Hydrogenation excels in purity and yield but requires high-pressure equipment.
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Hydrazine Reduction offers operational simplicity and safety, ideal for mid-scale production.
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Sodium Disulfide methods, while efficient, face environmental challenges due to sulfur waste.
Isolation and Hydration of 5-Aminoisophthalic Acid
Post-synthesis, the product is isolated via acidification (pH 3.5–4.0) using acetic or hydrochloric acid, precipitating the free acid. Hydrate formation occurs spontaneously during crystallization from aqueous solutions. Thermogravimetric analysis (TGA) confirms the presence of water molecules, typically in a 1:1 stoichiometry (monohydrate).
Crystallization Protocol :
Chemical Reactions Analysis
Coordination Chemistry and MOF Formation
The compound acts as a multidentate ligand , forming coordination polymers and metal-organic frameworks (MOFs):
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Zn²⁺ Coordination :
Reacts with Zn(OAc)₂·2H₂O in DMF under sonication to form a metallogel with flake-like morphology ( ). The gel exhibits viscoelastic properties (storage modulus G′ = 1,200 Pa, loss modulus G″ = 400 Pa) and hierarchical networks. -
Lanthanide MOFs :
Forms 3D frameworks with Dy³⁺, showing photoluminescence quenching in polar solvents ( ). -
Transition Metal MOFs :
Co²⁺, Ni²⁺, and Cd²⁺ complexes degrade phenol under UV light with pseudo-second-order kinetics (k = 0.002–0.005 g·mg⁻¹·min⁻¹) ( ).
Table 2: Photocatalytic Performance of MOFs
| Metal Center | Degradation Efficiency (%)* | Rate Constant (k, g·mg⁻¹·min⁻¹) | Reference |
|---|---|---|---|
| Co²⁺ | 85 | 0.005 | |
| Zn²⁺ | 78 | 0.004 | |
| Ni²⁺ | 72 | 0.003 | |
| Cd²⁺ | 68 | 0.002 | |
| *After 120 min UV exposure. |
Esterification and Alkylation Reactions
The carboxylic acid and amino groups enable functionalization:
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Alkylation :
Reductive alkylation with aldehydes introduces alkyl/aryl groups at the amino site ( ).
Supramolecular Gelation
In DMF with Zn²⁺ ions, the compound forms metallogels via non-covalent interactions ( ):
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Critical Gelation Concentration (CGC) : 2.5 wt% in DMF.
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Thermal Stability : Gel-sol transition at 85°C.
Acid-Base and Solubility Behavior
Scientific Research Applications
Polymer Synthesis
5-AIPA serves as a key monomer in the production of high-performance polymers. Its ability to form poly(5-aminoisophthalic acid) through oxidative polymerization enables the development of materials with enhanced thermal stability and mechanical properties.
Table 1: Polymerization Characteristics
| Property | Value |
|---|---|
| Thermal Stability | High |
| Glass Transition Temperature | Varies with composition |
| Mechanical Strength | Superior to standard polymers |
Pharmaceuticals
The compound has been investigated for its potential use in drug formulations due to its solubility and stability characteristics. It can act as a building block for various pharmaceutical agents, enhancing their bioavailability.
Case Study: Drug Formulation
A study demonstrated that incorporating 5-AIPA into a drug delivery system improved the release profile of an active pharmaceutical ingredient (API), resulting in better therapeutic outcomes.
Dyes and Pigments
5-AIPA is utilized in the synthesis of dyes and pigments, particularly those requiring high stability under thermal and light exposure. The compound's structure contributes to vivid color properties and durability.
Table 2: Dye Properties
| Dye Type | Color Fastness | Thermal Stability |
|---|---|---|
| Azo Dyes | Excellent | High |
| Anthraquinone Dyes | Good | Moderate |
Coatings and Resins
The incorporation of 5-AIPA into coatings enhances their adhesion, durability, and resistance to environmental factors. This application is particularly beneficial in industrial settings where materials are exposed to harsh conditions.
Table 3: Coating Performance Metrics
| Metric | Standard Coating | Coating with 5-AIPA |
|---|---|---|
| Adhesion Strength | Moderate | Excellent |
| Weather Resistance | Low | High |
Analytical Chemistry
In analytical applications, 5-AIPA is used as a reagent for various assays, including chromatographic techniques. Its ability to form stable complexes with metal ions makes it valuable in trace metal analysis.
Mechanism of Action
The mechanism of action of 5-Aminoisophthalic Acid Hydrate involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds and participate in nucleophilic reactions, making it a versatile compound in chemical synthesis. In biological systems, it can interact with enzymes and proteins, affecting their structure and function.
Comparison with Similar Compounds
Key Insights :
- The amino group in 5-aminoisophthalic acid enhances its reactivity in reductive alkylation (e.g., 93% yield under optimized conditions) compared to nitro or hydroxy analogs .
- Unlike BTC, which forms rigid MOFs for gas adsorption, 5-aminoisophthalic acid-based MOFs exhibit tunable luminescence for sensing applications .
MOF Performance Metrics
Insights :
- 5-Aminoisophthalic acid-based MOFs (e.g., Dy-MOFs) exhibit dual emission bands for multi-analyte sensing, whereas BTC-MOFs prioritize gas storage .
Physical and Chemical Stability
| Property | 5-Aminoisophthalic Acid Hydrate | 5-Nitroisophthalic Acid | 5-Hydroxyisophthalic Acid |
|---|---|---|---|
| Thermal Stability (°C) | 220 (dehydration) | 250 (decomposition) | 200 (decomposition) |
| Solubility in Water | Moderate (hydrate form) | Low | High |
| Solubility in DMF | High | Moderate | Moderate |
Note: The hydrate form’s solubility is pH-dependent, with deprotonation of carboxyl groups enhancing aqueous solubility .
Biological Activity
5-Aminoisophthalic Acid Hydrate (5-AIP) is a compound that has garnered attention in various fields, particularly in materials science and biochemistry, due to its unique structural properties and potential biological applications. This article provides a comprehensive overview of the biological activity associated with 5-AIP, supported by research findings, data tables, and case studies.
Structural Characteristics
5-Aminoisophthalic Acid (5-AIP) is characterized by its amine and carboxylic acid functional groups, which facilitate its role as a ligand in metal-organic frameworks (MOFs). The molecular formula for 5-AIP is C₈H₉N₁O₅, and it possesses a crystalline structure that can influence its biological interactions. The presence of amino groups allows for hydrogen bonding, which is crucial for its solubility and reactivity in biological systems.
1. Antimicrobial Activity
Several studies have explored the antimicrobial properties of 5-AIP. Research indicates that derivatives of 5-AIP exhibit significant antibacterial activity against various strains of bacteria. For instance, a study demonstrated that metal complexes formed with 5-AIP showed enhanced antibacterial effects compared to the free ligand. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes due to metal ion interactions .
2. Electrochemical Activity
The electrochemical activation of CO₂ using MOF derivatives of 5-AIP has been investigated, showcasing its potential as an electrocatalyst. In particular, complexes derived from 5-AIP exhibited varying degrees of catalytic activity depending on the metal used (Fe, Ni, Mn). For example, the Ni complex effectively reduced CO₂ to carbon monoxide (CO), highlighting the potential for 5-AIP in carbon capture technologies .
Case Study 1: Synthesis and Characterization of MOFs
A notable study synthesized two novel MOFs based on dysprosium and 5-AIP ligands. These frameworks were characterized using X-ray diffraction and demonstrated a two-dimensional layered structure with significant stability in hydrated states. The study highlighted the luminescent properties of these MOFs, which are attributed to the ligand's fluorescence under UV light .
| Metal | Framework Type | Luminescence | Antibacterial Activity |
|---|---|---|---|
| Dysprosium | 2D Layered | High | Yes |
| Nickel | MOF | Moderate | Yes |
| Iron | MOF | Low | No |
Case Study 2: Dehydration Dynamics
In another investigation, researchers employed dynamic in-situ X-ray diffraction to observe how a crystalline sponge containing 5-AIP transitioned from a hydrated state to a dehydrated state. This study provided insights into the structural changes that occur during dehydration, which are critical for understanding the compound's stability and reactivity in biological environments .
Research Findings
- Stability and Reactivity : The stability of 5-AIP-based MOFs under varying environmental conditions was assessed through thermogravimetric analysis (TGA), indicating that these compounds maintain their structural integrity up to certain temperature thresholds.
- Biocompatibility : Preliminary biocompatibility assessments suggest that 5-AIP exhibits low toxicity levels when tested on various cell lines, making it a candidate for drug delivery systems or as a scaffold material in tissue engineering applications .
- Polymerization Potential : The ability to polymerize 5-AIP into poly(5-aminoisophthalic acid) opens avenues for creating advanced materials with tailored properties for biomedical applications .
Q & A
Q. What are the recommended safety protocols for handling 5-Aminoisophthalic Acid Hydrate in laboratory settings?
- Methodological Answer: Handling requires strict adherence to safety data sheets (SDS). Use personal protective equipment (PPE), including gloves, lab coats, and safety goggles. Avoid inhalation and skin contact. Store in a ventilated area away from oxidizers and moisture. For spills, neutralize with inert absorbents and dispose of according to federal/state regulations. Emergency measures include rinsing exposed skin/eyes with water for 15 minutes and contacting Chemtrec (+1-800-424-9300) .
Q. How is 5-Aminoisophthalic Acid Hydrate synthesized, and what are the critical parameters in its preparation?
- Methodological Answer: A common synthesis involves diazotization: dissolve 5-Aminoisophthalic Acid in water, adjust pH to 8.0 with NaOH, add sodium nitrite to form a diazo suspension, and react with H-Acid (1-amino-8-naphthol-3,6-disulfonic acid) under controlled temperature (0–10°C). Key parameters include pH control, stoichiometric ratios, and temperature stability to prevent side reactions .
Q. What characterization techniques are essential for confirming the purity and structure of 5-Aminoisophthalic Acid Hydrate?
- Methodological Answer: Use melting point analysis (>300°C), FT-IR for functional groups (e.g., -NH₂, -COOH), and NMR (¹H/¹³C) to confirm aromatic proton environments. Purity can be assessed via HPLC (≥94% by TLC) or elemental analysis. Solubility testing in ethanol (soluble) vs. water (insoluble) provides additional validation .
Advanced Research Questions
Q. How does 5-Aminoisophthalic Acid Hydrate function as a ligand in metal-organic frameworks (MOFs), and what factors influence its coordination behavior?
- Methodological Answer: The compound acts as a ditopic ligand via its carboxylate and amine groups. Coordination modes vary with metal ions (e.g., Zn²⁺, Cu²⁺) and pH. Functionalization of the -NH₂ group enables post-synthetic modification (e.g., introducing -NO₂ or -OH). Solvothermal synthesis at 80–120°C in DMF/water mixtures yields porous frameworks. Characterization includes PXRD, BET surface area analysis, and TGA .
Q. What methodologies are employed to study the reversible structural transformations of 5-Aminoisophthalic Acid Hydrate under varying environmental conditions?
- Methodological Answer: Expose the hydrate to organic vapors (e.g., acetone) in a controlled chamber. Monitor color changes (pink hydrate → yellow anhydrous phase) via UV-vis spectroscopy. Structural reversibility is confirmed using single-crystal X-ray diffraction (SCXRD) and proton transfer analysis. Humidity-controlled TGA quantifies water adsorption/desorption cycles .
Q. How can researchers address contradictions in solubility data reported for 5-Aminoisophthalic Acid Hydrate across different studies?
- Methodological Answer: Discrepancies may arise from purity levels (≥94% vs. ≥98%) or solvent history (e.g., residual moisture in ethanol). Standardize protocols: pre-dry solvents, use freshly recrystallized samples, and report purity grades. Cross-validate with multiple techniques (e.g., gravimetric solubility vs. NMR titration) .
Q. In designing experiments using 5-Aminoisophthalic Acid Hydrate as a polymerization intermediate, what considerations are critical for achieving desired polymer properties?
- Methodological Answer: For poly(benzimidazole-co-aniline), optimize monomer ratios (e.g., 1:1 with 3,3′-diaminobenzidine) and reaction time (48–72 hrs). Oxidative polymerization requires FeCl₃ as a catalyst in NMP solvent. Monitor molecular weight via GPC and thermal stability via DSC. Blending with polyvinyl alcohol (PVA) enhances membrane flexibility for dialysis applications .
Q. What role does 5-Aminoisophthalic Acid Hydrate play in selective crystallization processes, and how can additives influence polymorph formation?
- Methodological Answer: Derivatives like poly(5-aminoisophthalic acid) inhibit β-polymorph growth in L-glutamic acid by adsorbing onto crystal surfaces. Additive concentration (0.1–1.0 wt%) and solvent polarity (water vs. ethanol/water mixtures) dictate nucleation rates. Monitor polymorph ratios via in-situ Raman spectroscopy and PXRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
